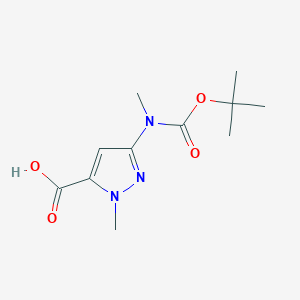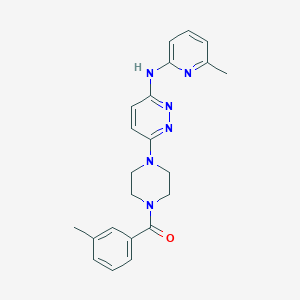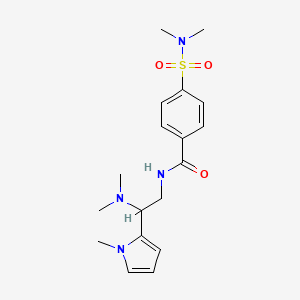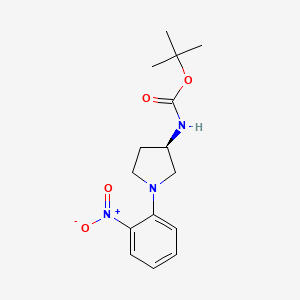![molecular formula C28H29N3O4 B2522179 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1018124-98-5](/img/structure/B2522179.png)
4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and properties that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of intermediate structures such as aromatic diamines or dianhydrides, followed by polycondensation or other types of chemical reactions to form the final product . For example, the synthesis of polyimides derived from aromatic diamines involves a two-step method, including polycondensation in N-methyl-2-pyrrolidone (NMP) . Similarly, the synthesis of novel polyimides from a dianhydride monomer also follows a two-stage process, including ring-opening polycondensation and thermal or chemical imidization . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to benzimidazole derivatives and pyrrolidinone moieties .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . For instance, the structure of a heterocyclic compound with a pyridinyl and benzimidazole moiety was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) . Similarly, the crystal structure of benzimidazole derivatives was confirmed by X-ray analysis, revealing the conformation of the molecules and the presence of intermolecular hydrogen bonds . These techniques could be employed to determine the molecular structure of the compound and to understand its conformation and bonding patterns.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from studies on benzimidazole derivatives. For example, N-substituted benzimidazole derivatives can undergo various chemical transformations, including alkylation, condensation with aromatic aldehydes, and reactions with diketones to form pyrrole and pyrazole moieties . These reactions suggest that the compound may also participate in similar chemical transformations, given its benzimidazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass-transition temperatures, have been extensively studied . Polyimides containing pyridine moieties exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208-324°C . They also show good solubility in strong dipolar solvents and common organic solvents . These properties suggest that the compound may also display high thermal stability and solubility in similar solvents, which could be beneficial for its potential applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Synthesis
- Pd(II) complexes with ONN pincer ligand, including compounds related to benzimidazole, have shown excellent catalytic activity in the Suzuki-Miyaura reaction. These studies highlight the potential of such compounds in facilitating chemical transformations, particularly in the synthesis of biologically and industrially relevant molecules (Shukla et al., 2021).
Antibacterial and Antifungal Properties
- Benzimidazole derivatives have demonstrated high in vitro antibacterial activity against certain anaerobic organisms. This suggests potential applications in developing new antibiotics or treatments for bacterial infections (Roth et al., 1989).
Anticancer Compounds
- Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been explored for their anticancer properties. These compounds showed activity against various cancer cell lines, indicating their potential in chemotherapy applications (Ghani & Mansour, 2011).
Material Science
- Novel polyimides derived from benzimidazole-based monomers have been synthesized and characterized. These materials exhibit exceptional thermal and thermooxidative stability, suggesting applications in high-performance polymers and coatings (Zhang et al., 2005).
Antioxidant and Enzyme Inhibition
- Terpyridine-skeleton molecules, including benzimidazole derivatives, have been identified as nonintercalative topo I and II dual catalytic inhibitors. These compounds also possess antioxidant properties, which could be leveraged in the development of therapeutics targeting oxidative stress and cancer (Kwon et al., 2015).
Eigenschaften
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-9-21(10-8-19)30-16-20(15-27(30)33)28-29-25-5-3-4-6-26(25)31(28)17-22(32)18-35-24-13-11-23(34-2)12-14-24/h3-14,20,22,32H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVCJAFAYZIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)



![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)
![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)

![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)
